molecular formula C8H13N3O B13059164 4-(Butan-2-yloxy)pyrimidin-5-amine

4-(Butan-2-yloxy)pyrimidin-5-amine

Cat. No.: B13059164
M. Wt: 167.21 g/mol
InChI Key: JCERVZJAAYZHJC-UHFFFAOYSA-N
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Description

4-(Butan-2-yloxy)pyrimidin-5-amine is a pyrimidine derivative known for its potential applications in various fields, including medicinal chemistry and agriculture. Pyrimidine derivatives are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are known for their diverse biological activities, making them valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yloxy)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with butan-2-ol under specific conditions. One common method involves the use of pyrimidine-5-amine as a starting material, which is then reacted with butan-2-ol in the presence of a suitable catalyst, such as an acid or base, to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Butan-2-yloxy)pyrimidin-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic properties.

    Industry: Utilized in the development of agrochemicals, such as fungicides and herbicides

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, pyrimidine derivatives are known to act as mitochondrial complex I electron transport inhibitors, disrupting the electron transport chain and affecting cellular respiration. This mechanism is particularly relevant in the context of its fungicidal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Butan-2-yloxy)pyrimidin-5-amine is unique due to its specific butan-2-yloxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-butan-2-yloxypyrimidin-5-amine

InChI

InChI=1S/C8H13N3O/c1-3-6(2)12-8-7(9)4-10-5-11-8/h4-6H,3,9H2,1-2H3

InChI Key

JCERVZJAAYZHJC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC=NC=C1N

Origin of Product

United States

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